N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylsulfamoyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9(14)12-8-10-4-6-11(7-5-10)17(15,16)13(2)3/h4-7H,8H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDVWVQYBVCCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide typically involves the reaction of 4-(dimethylamino)sulfonylbenzyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzylacetamides.
Scientific Research Applications
Chemistry
In the field of chemistry, N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions, including oxidation to form sulfoxides and sulfones, and reduction to yield sulfides.
Biology
Biologically, this compound is investigated for its potential as a biochemical probe or inhibitor. Its sulfonamide structure is associated with antibacterial properties, making it a candidate for further pharmacological studies . Research indicates that it may also exhibit anti-inflammatory and analgesic effects.
Case Study: Antibacterial Activity
A study explored the antibacterial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to controls, suggesting its potential as an antibacterial agent.
Medicine
In medicinal chemistry, this compound has been explored for its therapeutic properties. Its mechanisms may involve interaction with specific molecular targets such as enzymes or receptors, potentially inhibiting enzyme activity or modulating receptor function.
Therapeutic Potential:
- Anti-inflammatory : Investigated for its ability to reduce inflammation in preclinical models.
- Antimicrobial : Exhibited activity against several pathogens, indicating potential use in treating infections.
Industry
In industrial applications, this compound is utilized in developing specialty chemicals and materials. Its unique chemical structure allows for modifications that enhance performance in various applications.
Data Table: Comparison of Sulfonamide Derivatives
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Dimethylamino & sulfonamide groups | Potential antibacterial and anti-inflammatory properties |
| 4-Acetamidobenzenesulfonamide | Acetaminophen moiety | Known for topical antibacterial activity |
| N-(4-sulfamoylphenyl)acetamide | Sulfamoyl group | Exhibits strong antibacterial properties |
| N-(4-(dimethylaminosulfonyl)phenyl)acetamide | Similar sulfonamide structure | Potential use in cancer therapy |
Mechanism of Action
The mechanism of action of N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide
- N-{4-[(methylamino)sulfonyl]benzyl}acetamide
- N-{4-[(dimethylamino)sulfonyl]benzyl}formamide
Uniqueness
N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino and sulfonyl groups makes it particularly versatile for various synthetic and research applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide, and how is purity validated?
- Synthesis Routes : Common approaches involve multi-step organic reactions, starting with sulfonylation of 4-aminobenzyl derivatives followed by N-acetylation. For example, sulfonyl chloride intermediates may react with dimethylamine to install the dimethylaminosulfonyl group, followed by acetylation using acetyl chloride or acetic anhydride .
- Purity Validation :
- Chromatography : HPLC or GC-MS to confirm absence of byproducts.
- Spectroscopy : ¹H/¹³C NMR to verify structural integrity (e.g., methyl protons at δ ~2.1 ppm for acetamide, dimethylamino protons at δ ~2.8 ppm) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., acetamide carbonyl at ~168 ppm in ¹³C NMR) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) confirm acetamide and sulfonyl groups .
- X-ray Crystallography : Resolves spatial arrangement, bond lengths, and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and acetamide NH) .
Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?
- In Vitro Screening :
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases, using fluorogenic substrates .
- Cell Viability Assays : MTT or ATP-based assays to assess cytotoxicity in cancer/normal cell lines .
- In Vivo Models : Rodent models for pain (e.g., hot-plate test) or inflammation (carrageenan-induced edema) to compare efficacy with reference drugs like paracetamol .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group substituents) influence pharmacological activity?
- Structure-Activity Relationship (SAR) Insights :
- Sulfonyl Substituents : Replacing dimethylamino with piperazinyl or ethyl groups (e.g., N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide ) enhances anti-inflammatory activity due to improved hydrogen-bonding potential .
- Acetamide Modifications : Bulky aryl groups (e.g., benzodioxin derivatives) may reduce metabolic instability but increase molecular weight, affecting bioavailability .
- Data Table : Comparison of Analogues’ Activities
| Compound | Modification | IC₅₀ (COX-2 Inhibition) | Reference |
|---|---|---|---|
| Parent Compound | None | 12.5 µM | |
| Piperazinyl Derivative (37) | Piperazine at sulfonyl | 5.8 µM | |
| Ethyl Derivative (36) | Diethylsulfamoyl substitution | 8.3 µM |
Q. How can contradictory data in reported biological activities be resolved?
- Methodological Variables :
- Assay Conditions : Differences in pH, solvent (DMSO vs. saline), or incubation time alter compound solubility and reactivity .
- Model Systems : Cell lines with varying expression levels of drug transporters (e.g., P-glycoprotein) may yield divergent cytotoxicity results .
- Dosage Optimization : Perform dose-response curves (e.g., 0.1–100 µM) to identify therapeutic windows and avoid off-target effects at high concentrations .
Q. What strategies improve the compound’s stability under physiological conditions?
- Degradation Pathways :
- Hydrolysis : Susceptibility of the sulfonyl group to hydrolysis at acidic pH (e.g., gastric fluid) .
- Oxidation : Methoxy or amino groups may undergo CYP450-mediated oxidation .
- Stabilization Methods :
- Prodrug Design : Masking the sulfonyl group as a tert-butyl ester improves oral absorption .
- Formulation : Encapsulation in liposomes or cyclodextrin complexes enhances aqueous solubility and reduces degradation .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields of intermediates .
- Advanced Characterization : Combine high-resolution mass spectrometry (HRMS) with X-ray crystallography for unambiguous structural confirmation .
- Data Reproducibility : Adopt standardized assay protocols (e.g., NIH guidelines for preclinical studies) and validate findings across multiple labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
